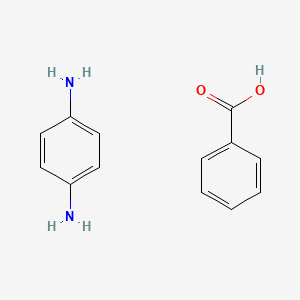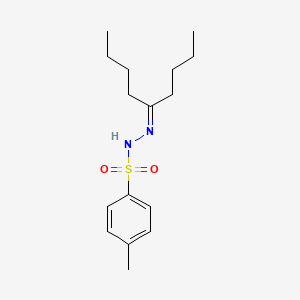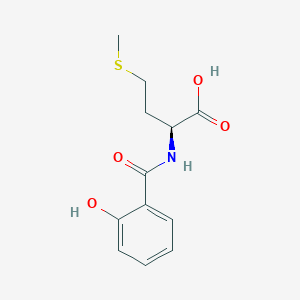
2-Azido-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 80°C for 24 hours. After cooling, the product precipitates out and is collected by filtration. Recrystallization from ethanol yields yellow crystals with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile.
Cycloaddition: Copper(I) catalysts are often employed in [3+2] cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions involving the azido group.
Aminobenzamides: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
2-Azido-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as tetrazoles and triazoles.
Biology: Employed in bioconjugation techniques due to the reactivity of the azido group.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-N-(4-nitrophenyl)benzamide is primarily based on the reactivity of its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amine, which can further react to form various derivatives. These reactions are facilitated by specific catalysts and reaction conditions, targeting molecular pathways involved in the formation of heterocyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-Nitrophenyl azide: Lacks the benzamide structure but contains the nitrophenyl and azido groups.
N-(4-Nitrophenyl)benzamide: Contains the nitrophenyl and benzamide groups but lacks the azido group.
Uniqueness
2-Azido-N-(4-nitrophenyl)benzamide is unique due to the combination of the azido, nitrophenyl, and benzamide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62786-09-8 |
|---|---|
Formule moléculaire |
C13H9N5O3 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-azido-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-12-4-2-1-3-11(12)13(19)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,15,19) |
Clé InChI |
YCMHXXHHDMRRQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)




![4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B14503629.png)
![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)



